

Comparative Cross-Reactivity Analysis of Azepan-3-yl-methyl-amine Based Inhibitors

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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

Cat. No.: B055181

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A detailed guide for researchers and drug development professionals on the selectivity and off-target effects of kinase inhibitors incorporating the azepane scaffold. This report provides a comparative analysis of representative inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (PKB/Akt), supported by quantitative data, detailed experimental protocols, and pathway visualizations.

In the landscape of targeted therapy, the specificity of kinase inhibitors is a critical determinant of both their efficacy and safety profiles. The "**Azepan-3-yl-methyl-amine**" moiety and its derivatives represent a promising scaffold in the design of novel kinase inhibitors. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this azepane framework, focusing on two key therapeutic targets: mutant Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (PKB/Akt).

Our analysis centers on Nazartinib (EGF816), a potent, irreversible inhibitor of mutant EGFR containing an azepan-3-yl group, and a class of PKB/Akt inhibitors derived from the natural product Balanol, which also feature an azepane ring. The performance of these inhibitors is objectively compared against established alternatives, providing researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.

Comparative Selectivity of EGFR Inhibitors

Nazartinib (EGF816) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing mutations (L858R, ex19del) and the T790M resistance mutation,

while sparing wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing the dose-limiting toxicities often associated with first and second-generation EGFR inhibitors.[3][4]

The following table summarizes the inhibitory activity of Nazartinib and a selection of comparator EGFR inhibitors against a panel of kinases. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger binding affinity.

Kinase Target	Nazartinib (EGF816) (Kd, nM)	Osimertinib (Kd, nM)	Gefitinib (Kd, nM)	Erlotinib (Kd, nM)
EGFR (L858R/T790M)	31	<1	>10,000	>10,000
EGFR (ex19del/T790M)	-	<1	-	-
EGFR (L858R)	-	1.2	2.4[2]	1.1[3]
EGFR (WT)	>1,000	196	2.6[2]	1.0[3]
ABL1	>10,000	>10,000	1,400	2,700
ALK	>10,000	>10,000	>10,000	>10,000
AURKA	>10,000	>10,000	1,700	1,400
CDK2	>10,000	>10,000	>10,000	>10,000
ERBB2 (HER2)	1,100	49	23	25
ERBB4 (HER4)	410	-	190	130
INSR	>10,000	>10,000	>10,000	>10,000
MET	>10,000	>10,000	>10,000	>10,000
SRC	>10,000	>10,000	>10,000	>10,000
VEGFR2	>10,000	>10,000	>10,000	>10,000

Note: Data for Nazartinib is primarily from its discovery publication. Data for comparator drugs is compiled from publicly available KINOMEScan datasets where available. A hyphen (-) indicates that data was not readily available in the searched sources.

Comparative Selectivity of PKB/Akt Inhibitors

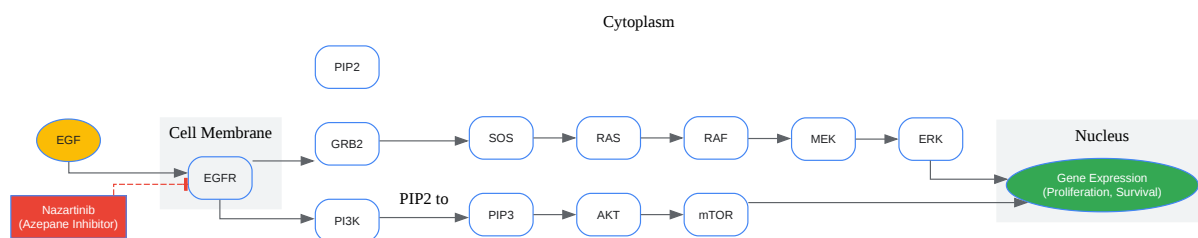
A series of potent PKB/Akt inhibitors have been developed based on the natural product Balanol, incorporating an azepane scaffold. These inhibitors are compared against other well-characterized Akt inhibitors that have entered clinical development. The table below presents the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

Kinase Target	Azepane-Balanol Analog (IC50, nM)	MK-2206 (IC50, nM)	Ipatasertib (GDC-0068) (IC50, nM)	Capivasertib (AZD5363) (IC50, nM)
AKT1 (PKB α)	4	8[5]	5[6]	3[7]
AKT2 (PKB β)	-	12[5]	18[6]	7[7]
AKT3 (PKB γ)	-	65[5]	8[6]	7[7]
PKA	3	>10,000	>3,100[6]	-
PRKG1 α	-	-	98[6]	-
PRKG1 β	-	-	69[6]	-
p70S6K	-	-	860[6]	-

Note: Data for the azepane-balanol analog is from a representative compound in the series. Data for comparator drugs is from publicly available sources. A hyphen (-) indicates that data was not readily available.

Signaling Pathway and Experimental Workflow Visualizations

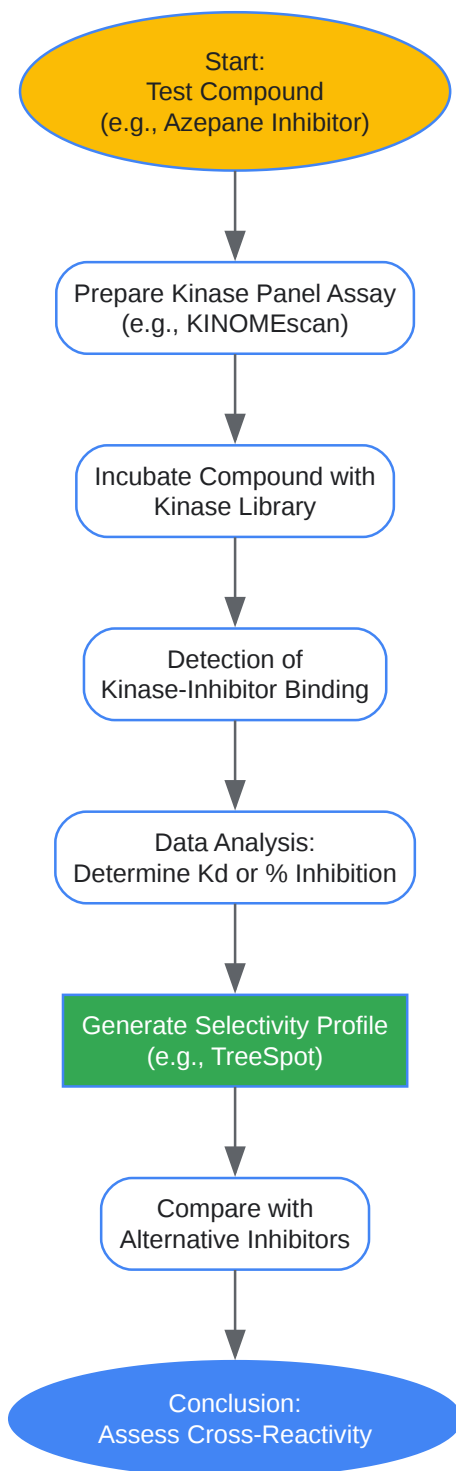
To provide a clear conceptual framework, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.



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EGFR Signaling Pathway and Inhibition

Experimental Workflow



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Kinase Inhibitor Cross-Reactivity Profiling Workflow

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is essential for accurate interpretation. Below is a generalized protocol for a competitive binding-based kinase profiling assay, such as the KINOMEScan® platform.

Objective: To determine the binding affinity (K_d) of a test compound against a large panel of human kinases.

Materials:

- Test compound (e.g., "**Azepan-3-yl-methyl-amine**" based inhibitor) dissolved in DMSO.
- KINOMEScan® kinase panel (e.g., DiscoverX).
- Streptavidin-coated magnetic beads.
- Biotinylated affinity ligands.
- Assay buffer.
- Wash buffer.
- Elution buffer.
- qPCR reagents.
- 96-well or 384-well plates.
- Plate shaker.
- Magnetic separator.
- qPCR instrument.

Procedure:

- Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with biotinylated affinity ligands to generate the affinity resin. The beads are then blocked to

minimize non-specific binding and washed to remove any unbound ligand.

- **Binding Reaction:** The binding reactions are assembled by combining the kinase, the prepared liganded affinity beads, and the test compound at various concentrations (typically a serial dilution). A DMSO control (vehicle) is included for baseline measurement.
- **Incubation:** The assay plates are incubated at room temperature (approximately 25°C) with shaking for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
- **Washing:** After incubation, the affinity beads are washed extensively with wash buffer to remove any unbound kinase. A magnetic separator is used to retain the beads while the supernatant is discarded.
- **Elution:** The bound kinase is eluted from the affinity beads by adding an elution buffer containing a high concentration of a non-biotinylated affinity ligand. The plate is incubated with shaking to facilitate elution.
- **Quantification:** The concentration of the eluted kinase is measured using quantitative PCR (qPCR) by detecting a DNA tag that is fused to the kinase.
- **Data Analysis:** The amount of kinase captured on the beads is measured as a function of the test compound concentration. These values are then used to calculate the dissociation constant (K_d) for the interaction between the test compound and each kinase in the panel. A lower K_d value signifies a higher binding affinity. The results are often visualized using a "TreeSpot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.[8]

This guide provides a foundational understanding of the cross-reactivity of "**Azepan-3-yl-methyl-amine**" based inhibitors by examining representative compounds and comparing them to established alternatives. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

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